5,5-Dinitrohexane-1,2-diol
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Overview
Description
5,5-Dinitrohexane-1,2-diol is an organic compound characterized by the presence of two nitro groups and two hydroxyl groups attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dinitrohexane-1,2-diol typically involves the nitration of hexane-1,2-diol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the hexane backbone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial to achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dinitrohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrohexanedione.
Reduction: Formation of hexane-1,2-diamine.
Substitution: Formation of dinitrohexane ethers or esters.
Scientific Research Applications
5,5-Dinitrohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dinitrohexane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-Dinitrohexane-1,2-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.
5,5-Dinitrohexane-1,2-diamine: Similar structure but with amino groups instead of hydroxyl groups.
Uniqueness
5,5-Dinitrohexane-1,2-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial processes .
Properties
CAS No. |
5029-29-8 |
---|---|
Molecular Formula |
C6H12N2O6 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5,5-dinitrohexane-1,2-diol |
InChI |
InChI=1S/C6H12N2O6/c1-6(7(11)12,8(13)14)3-2-5(10)4-9/h5,9-10H,2-4H2,1H3 |
InChI Key |
HKKVEPQNDQLBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CO)O)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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